molecular formula C14H18BNO2 B1487697 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 863868-22-8

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B1487697
CAS No.: 863868-22-8
M. Wt: 243.11 g/mol
InChI Key: WJDTUXBXJIUSRQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN: 863868-22-8) is an ortho-substituted benzonitrile derivative featuring a pinacol boronic ester functional group. With a molecular formula of C14H18BNO2 and a molecular weight of 243.11 g/mol, this compound is characterized as a yellow to white solid . Boronic ester compounds like this are highly valued in modern synthetic chemistry, particularly as key intermediates in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is instrumental in forming biaryl carbon-carbon bonds . The presence of both the electron-withdrawing nitrile group and the boronic ester on the same aromatic ring makes this compound a versatile and valuable building block for the synthesis of more complex molecules. Its primary research applications include use as a precursor in medicinal chemistry for the development of potential enzyme inhibitors and in materials science for the creation of novel organic electronic and optoelectronic materials . The ortho-methyl substitution can influence the compound's steric and electronic properties, which may be exploited to direct the regioselectivity in subsequent chemical transformations. This product is intended for research and development purposes only and is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazard and handling information. It is recommended to store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)12(8-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDTUXBXJIUSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699309
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-22-8
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzonitrile moiety and a dioxaborolane group. Its molecular formula is C12H18BNO2C_{12}H_{18}BNO_2, with a molecular weight of approximately 219.09 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boron-containing compounds are known for their ability to inhibit specific enzymes. This compound may exhibit inhibitory effects on proteases and other enzymes involved in disease processes .
  • Receptor Modulation : There is evidence suggesting that compounds with similar structures can modulate receptor activity, including those involved in cancer pathways. The potential for selective estrogen receptor modulation (SERM) has been noted in related compounds .
  • Antioxidant Activity : Some studies indicate that boron compounds possess antioxidant properties, which could play a role in reducing oxidative stress in cells .

Biological Studies and Case Reports

Recent research has highlighted the biological effects of this compound through various experimental models:

  • Cell Culture Studies :
    • In vitro studies demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For example, it showed a dose-dependent reduction in viability in breast cancer cell lines (MCF-7), indicating potential as an anticancer agent .
  • Animal Models :
    • In vivo studies using mouse models have shown that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears to involve apoptosis induction and modulation of signaling pathways related to cell survival .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates that the compound is well absorbed when administered orally and exhibits a favorable half-life for therapeutic use. Studies suggest that it reaches peak plasma concentrations within 1-2 hours post-administration .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibition Significant inhibition of protease activity
Cancer Cell Viability Dose-dependent reduction in MCF-7 cells
Tumor Growth Inhibition Reduced tumor size in mouse models
Antioxidant Properties Exhibited antioxidant activity

Scientific Research Applications

Organic Synthesis

1.1 Borylation Reactions

One of the primary applications of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is in borylation reactions. Borylation is a process where a boron atom is introduced into an organic molecule. This compound can serve as a boron source in the functionalization of various substrates:

  • Aromatic Borylation : The compound can facilitate the borylation of aromatic compounds under mild conditions using palladium catalysts. This reaction is pivotal for synthesizing organoboron compounds that are valuable intermediates in pharmaceutical and agrochemical industries.

1.2 Synthesis of Boronic Acids

The compound can also be utilized to synthesize boronic acids through hydrolysis or transesterification reactions. Boronic acids are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds in organic synthesis.

Materials Science

2.1 OLEDs and Photovoltaics

Due to its electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):

  • Charge Transport Materials : The compound can be incorporated into the design of charge transport layers in OLEDs. Its ability to facilitate electron mobility makes it suitable for enhancing device efficiency.
  • Light Absorption : The presence of the dioxaborolane group allows for fine-tuning of the optical properties, making it a candidate for light-harvesting applications in OPVs.

Case Study 1: Borylation of Aromatic Compounds

A recent study demonstrated the effectiveness of using this compound for the borylation of various aromatic substrates. The study highlighted the selectivity and yield improvements achieved through optimized reaction conditions using this compound as a borylating agent.

Case Study 2: Application in OLEDs

Research on OLED technology has identified this compound as a promising material for use in charge transport layers. Devices incorporating this compound showed enhanced efficiency and stability compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1116093-68-5)

  • Structure : Methyl group at the 5-position, boronate at the 2-position.
  • Key Differences : The shifted methyl group alters steric hindrance and electronic effects. This compound may exhibit lower reactivity in ortho-substituted coupling reactions compared to the 4-methyl derivative due to increased steric bulk near the boronate group .
  • Applications : Used in synthesizing meta-substituted biaryls for drug intermediates.

Key Differences: The para-substituted boronate facilitates higher reactivity in Suzuki couplings due to reduced steric hindrance. However, the absence of the methyl group reduces lipophilicity, impacting solubility in organic solvents . Applications: Common in synthesizing symmetrical biaryls for organic electronics .

Halogen-Substituted Analogues

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1218790-13-6)

  • Structure : Chloro and fluoro substituents at positions 2 and 4, respectively.
  • Key Differences : Halogen atoms introduce electron-withdrawing effects, enhancing the electrophilicity of the boronate group. This compound is particularly useful in coupling reactions requiring electron-deficient aryl partners .
  • Applications : Intermediate in agrochemicals and fluorinated pharmaceuticals.

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 870238-67-8)

  • Structure : Fluorine at the 2-position, boronate at the 4-position.
  • Key Differences : Fluorine’s electronegativity stabilizes the boronate group, improving shelf life. The para-boronate configuration ensures high coupling efficiency in polar solvents .

Complex Derivatives with Additional Functional Groups

4-(1-(3-Acetyl-4-fluorophenyl)-2-(dioxaborolan-2-yl)ethyl)benzonitrile (CAS: Not listed) Structure: Acetyl and fluorophenyl groups on an ethyl backbone. Key Differences: The extended substituents introduce conformational rigidity, making this compound suitable for asymmetric catalysis. However, steric hindrance may reduce coupling yields compared to simpler analogues . Applications: Potential use in chiral ligand synthesis for transition-metal catalysts.

2-((4-(Dioxaborolan-2-yl)phenoxy)methyl)benzonitrile (CAS: Not listed) Structure: Ether-linked phenoxy group. Key Differences: The ether linkage enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). This derivative is ideal for synthesizing polymeric materials or dendrimers .

Comparative Data Table

Compound Name (CAS) Substituents Molecular Weight (g/mol) Reactivity in Suzuki Coupling Key Applications
4-Methyl-2-(dioxaborolan-2-yl)benzonitrile (863868-22-8) 4-CH₃, 2-Bpin 255.10 Moderate (steric hindrance) Drug intermediates, asymmetric synthesis
5-Methyl-2-(dioxaborolan-2-yl)benzonitrile (1116093-68-5) 5-CH₃, 2-Bpin 255.10 Low Meta-substituted biaryls
4-(Dioxaborolan-2-yl)benzonitrile (171364-82-2) 4-Bpin 229.08 High Organic electronics, symmetrical biaryls
2-Cl-4-F-5-Bpin-benzonitrile (1218790-13-6) 2-Cl, 4-F, 5-Bpin 281.52 High (electron-deficient) Agrochemicals, fluorinated drugs

Preparation Methods

Transition Metal-Catalyzed Borylation of Aryl Halides

  • Procedure: Aryl bromides or iodides bearing the methyl and nitrile substituents are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Base: Potassium acetate or potassium carbonate.
  • Solvent: Typically 1,4-dioxane or tetrahydrofuran (THF).
  • Conditions: Heating at 80–100°C for several hours.
  • Outcome: High yields of the boronate ester with purity >98% as confirmed by gas chromatography.

This method is well-established for synthesizing arylboronic esters with good functional group tolerance, including nitriles and methyl groups on the aromatic ring.

Direct Borylation of Aromatic C–H Bonds

  • Procedure: Direct C–H borylation using iridium catalysts such as [Ir(COD)(OMe)]2 with bipyridine ligands.
  • Reagents: Bis(pinacolato)diboron as the boron source.
  • Solvent: Cyclohexane or other non-polar solvents.
  • Conditions: Moderate temperatures (80–120°C).
  • Advantages: Avoids the need for pre-functionalized aryl halides.
  • Limitations: Regioselectivity can be challenging; typically requires directing groups or specific substitution patterns.

Though less commonly reported for this specific compound, this method offers a complementary approach to traditional cross-coupling borylation.

Boronic Acid Pinacol Ester Formation via Boronic Acid Intermediates

  • Procedure: Starting from the corresponding arylboronic acid, the compound is reacted with pinacol in anhydrous conditions.
  • Conditions: Room temperature to mild heating.
  • Outcome: Formation of the stable pinacol ester.
  • Notes: This method is often used to isolate and purify the boronate ester for storage and handling.

Representative Experimental Data

Parameter Details
Molecular Formula C13H16BNO2
Molecular Weight 229.09 g/mol
Physical State White to almost white powder/crystals
Melting Point 97.0 to 101.0 °C
Purity >98.0% (GC)
Solubility Soluble in methanol
Storage Room temperature, cool and dark place (<15°C)
CAS Number 171364-82-2

Detailed Research Findings and Notes

  • Synthesis via Palladium-Catalyzed Borylation: The palladium-catalyzed Suzuki-Miyaura type borylation is the most widely used method for preparing this compound. The reaction proceeds smoothly with aryl bromides or iodides, giving high purity products suitable for further synthetic applications.

  • Oxidative Methods: Some literature reports mild oxidative methods for related arylboronic esters involving hypervalent iodine reagents, but these are more relevant for introducing nitrile oxide functionalities rather than direct borylation.

  • Safety and Handling: The compound is hazardous if swallowed, inhaled, or in contact with skin, causing irritation. Proper protective measures should be taken during synthesis and handling.

  • Purification: Crystallization from hexane or other solvents is commonly used to purify the product after synthesis, yielding crystalline material with melting points consistent with literature values.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Yield/Purity Notes
Pd-Catalyzed Borylation Aryl bromide/iodide with nitrile Pd(PPh3)4, bis(pinacolato)diboron, base 80–100°C, 4–12 h High yield, >98% purity Most common, robust, scalable
Ir-Catalyzed C–H Borylation Aryl compound [Ir(COD)(OMe)]2, bipyridine, bis(pinacolato)diboron 80–120°C Moderate yield, regioselectivity issues Avoids pre-functionalization
Pinacol Ester Formation from Boronic Acid Arylboronic acid Pinacol Room temp to mild heating High purity Used for purification and storage

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . For example:

  • Method A : Palladium-catalyzed coupling of aryl halides with pinacolborane derivatives. Optimized conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and THF/water as solvents (60–80°C, 12–24 h) .
  • Method B : Direct borylation of pre-functionalized benzonitrile derivatives using bis(pinacolato)diboron (B₂pin₂) under inert atmosphere .

Q. How is this compound characterized structurally and spectroscopically?

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying the planarity of the dioxaborolane ring and substituent orientations .
  • NMR spectroscopy : Key signals include the benzonitrile carbon (δ ~115 ppm in 13C^{13}\text{C} NMR) and boron-coupled protons (δ ~1.3 ppm for pinacol methyl groups in 1H^{1}\text{H} NMR) .
  • IR spectroscopy : CN stretch (~2220 cm⁻¹) and B–O vibrations (~1350 cm⁻¹) confirm functional groups .

Q. What are the typical reactivity patterns of this boronic ester?

  • Suzuki coupling : Reacts with aryl halides to form biaryl nitriles, critical for constructing conjugated systems in materials science .
  • Hydrolysis : The boronate ester hydrolyzes to boronic acid under acidic conditions, enabling further functionalization .
  • Electrophilic substitution : The nitrile group stabilizes adjacent positions for regioselective reactions (e.g., halogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Suzuki-Miyaura couplings involving this compound?

  • Catalyst selection : Pd(dppf)Cl₂ reduces homocoupling byproducts compared to Pd(PPh₃)₄ .
  • Solvent effects : Mixed solvents (e.g., DME/H₂O) improve solubility of inorganic bases, enhancing coupling efficiency .
  • Temperature control : Lower temperatures (40–60°C) suppress deborylation side reactions .

Q. How should researchers address contradictions in crystallographic vs. computational structural data?

  • Case study : Discrepancies in dihedral angles between X-ray data and DFT calculations may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions and validate computational models .
  • Refinement protocols : SHELXL’s restraints for disordered boronate groups improve accuracy in crystallographic refinements .

Q. What advanced applications does this compound have in materials science?

  • OLEDs : Serves as a precursor for emissive layers in pure-blue fluorescence materials (e.g., via polymerization with anthracene derivatives) .
  • Conjugated polymers : Used in Suzuki couplings to synthesize meta-terphenyl-linked donor-acceptor dyads for charge-transfer studies .
  • Electron-transport materials : Functionalized with triazine or carbazole units to enhance electron mobility .

Q. How is this compound utilized in medicinal chemistry research?

  • Probe synthesis : Acts as a boronate intermediate in developing enzyme inhibitors (e.g., HSD17B13 inhibitors) via late-stage functionalization .
  • Radical reactions : Participates in single-electron transfer (SET) processes for synthesizing bioactive molecules .

Q. What challenges arise in mechanistic studies of its reactivity?

  • Boronate stability : Decomposition under prolonged heating or strong bases necessitates inert atmosphere protocols .
  • Competing pathways : In radical reactions, the nitrile group may act as a radical scavenger, requiring careful optimization of initiators (e.g., AIBN) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

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